2-Methyl-1,3-propanediol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, greater than or equal to 3000 mg/l at 25 °cin water, 1.363x10+5 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

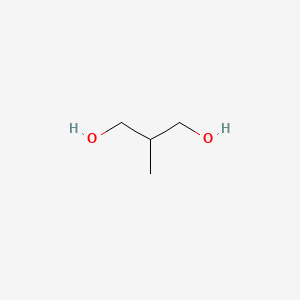

Structure

3D Structure

属性

IUPAC Name |

2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(2-5)3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGRWMMWNDWRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029231 | |

| Record name | 2-Methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] Very faintly yellow-green liquid; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

211 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

127 °C, 127 °C (261 °F) - closed cup | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, greater than or equal to 3000 mg/L at 25 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.015 g/ cu cm at 25 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.11 | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 2.1X10-2 mm Hg at 25 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Clear, colorless liquid | |

CAS No. |

2163-42-0 | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8F53B3R4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-91 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,3-propanediol

Introduction

This compound (MPO), also known as MP Diol, is a versatile, biodegradable, and low-toxicity glycol.[1][2] It is a colorless, low-viscosity liquid at room temperature, recognized for its excellent stability and solvent properties.[3] Its molecular structure, featuring a branched aliphatic chain with two primary hydroxyl groups, gives it unique characteristics compared to other diols.[1] This branched structure is key to many of its performance advantages, such as preventing crystallization and maintaining liquidity at low temperatures.[4] MPO is widely utilized across various industries, including pharmaceuticals, cosmetics, and polymer production.[3][5] In the biomedical and pharmaceutical fields, its properties are leveraged to enhance the solubility, stability, and delivery of drug formulations.[6]

Chemical Identity

This compound is a non-linear diol with a unique methyl branch.[1] It is an isomer of 1,3-butylene glycol and is miscible with water and many organic solvents.[3][7]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | MP Diol, MPO, Methyl Propanediol, 1,3-Dihydroxy-2-methylpropane[3][7][8] |

| CAS Number | 2163-42-0[8][9] |

| Molecular Formula | C₄H₁₀O₂[3][8] |

| Molecular Weight | 90.12 g/mol [7][8][9] |

| SMILES | CC(CO)CO[10] |

| InChI Key | QWGRWMMWNDWRQN-UHFFFAOYSA-N[10] |

Physical Properties

MPO is a clear, colorless, and viscous liquid with a high boiling point and low vapor pressure.[3][11] Its physical properties make it a suitable component in formulations requiring stability under a range of temperature conditions.

| Property | Value | Unit | Conditions |

| Melting Point | -91[1][3][10][12][13] | °C | at 1 atm |

| Boiling Point | 212 - 214[7][14][15] | °C | at 1 atm |

| 123-125[1][3][10][16] | °C | at 20 mmHg | |

| Density | 1.015[1][3][10] | g/mL | at 25 °C |

| Refractive Index | 1.445[1][10][12] | n20/D | at 20 °C |

| Vapor Pressure | 0.021 - 0.028[11][17] | hPa (mmHg) | at 25 °C |

| Vapor Density | 3.11 - 3.2[10][11][16] | (vs air) | |

| Flash Point | 127[2][7][11][18] | °C | Closed Cup |

| Autoignition Temp. | 380[7][11] | °C | |

| logP (Octanol/Water) | -0.6 to -0.69[2][11][16] | at 20 °C | |

| Water Solubility | 100[11] | g/L | at 20 °C (Completely miscible)[15] |

Chemical Properties

As a diol, this compound possesses two primary hydroxyl (-OH) groups, which are the sites of its chemical reactivity.[1][3] These groups allow it to undergo reactions typical of primary alcohols, such as esterification, etherification, and oxidation. It is stable under ordinary conditions and is used as a chemical intermediate in the synthesis of various derivatives and as a monomer in the production of polymers like polyesters and polyurethanes.[1][7][19] The presence of the methyl group on the carbon chain influences its reactivity and physical properties, often imparting improved flexibility, weatherability, and toughness to the polymers it is incorporated into.[1][20]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically starts from propylene (B89431) oxide.[20][21] The process involves isomerization followed by hydroformylation and subsequent hydrogenation.

Caption: Industrial synthesis pathway of this compound.

Experimental Protocols

The physical properties listed above are determined by standardized experimental methods. Below are summaries of the methodologies for key properties.

Determination of Boiling Point (ASTM D1120)

This method determines the equilibrium boiling point of the substance at atmospheric pressure.[4][11][14]

-

Apparatus Setup : A 100-mL round-bottom flask is connected to a water-cooled reflux condenser. A calibrated thermometer or thermocouple is positioned so that its bulb is immersed in the liquid, away from the heating surface.[22]

-

Procedure : 60 mL of the sample and a few boiling chips are placed in the flask. The sample is heated, and the heating rate is adjusted to maintain a steady reflux.[22]

-

Measurement : The equilibrium boiling point is the temperature observed on the thermometer when the liquid is boiling steadily and the temperature reading is constant. This reading is then corrected for barometric pressure.[4]

Caption: General workflow for determining boiling point via ASTM D1120.

Determination of Kinematic Viscosity (ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][10]

-

Apparatus : A calibrated glass capillary viscometer is selected based on the expected viscosity of the liquid. The viscometer is placed in a precisely controlled temperature bath.[2][8]

-

Procedure : The sample is introduced into the viscometer. After allowing the sample to reach thermal equilibrium within the bath, it is drawn up through the capillary to a point above the timing marks.

-

Measurement : The time it takes for the liquid meniscus to pass between two specified timing marks is measured. The kinematic viscosity is calculated by multiplying this flow time by the viscometer's calibration constant.[2][10] Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[1]

Determination of Flash Point (ASTM D93)

This method uses a Pensky-Martens closed-cup tester to determine the flash point.[3][16]

-

Apparatus : A brass test cup is filled with the sample to a specified level and covered with a lid containing an ignition source port and a stirrer.[13]

-

Procedure : The sample is heated at a controlled, constant rate while being stirred.[5]

-

Measurement : At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[13][16]

Determination of Water Solubility (OECD 105)

This guideline describes methods for determining the water solubility of a substance. For a highly soluble substance like MPO, the "flask method" is appropriate.[7][15][23]

-

Procedure : An excess amount of the substance is added to a flask containing purified water. The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).[24]

-

Separation : After equilibrium is reached, the mixture is allowed to settle, and the aqueous phase is separated from the undissolved substance, typically by centrifugation or filtration.

-

Analysis : The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., gas chromatography, HPLC). This concentration represents the water solubility at that temperature.[7]

Applications in Research and Drug Development

This compound's unique combination of properties makes it a valuable excipient and intermediate in the pharmaceutical and personal care industries.[3][6]

-

Solvent : Its excellent solvency for a wide range of organic compounds and its miscibility with water make it an effective solvent in industrial and pharmaceutical formulations.[1][19]

-

Humectant and Emollient : In personal care and cosmetic products, it functions as a humectant, helping to retain moisture, and as an emollient, improving skin texture.[4]

-

Drug Delivery : Its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) is critical in the development of effective drug delivery systems.[6]

-

Polymer Synthesis : MPO is a key building block in the synthesis of high-performance polymers, such as polyurethanes and polyesters, which can be used in medical devices and specialty coatings.[1][5]

-

Plasticizer : MPO-based esters and polyesters are used as efficient plasticizers in various thermoplastic applications.[5]

Safety and Toxicology

This compound is characterized by its low toxicity.[1][4] It is not classified as hazardous according to the Globally Harmonised System (GHS).[24]

| Safety Parameter | Value | Notes |

| Oral LD50 (Rat) | >5000[7] | mg/kg |

| Skin Irritation | No irritating effect[24] | |

| Eye Irritation | No irritating effect[24] | |

| Sensitization | No sensitizing effects known[24] | |

| Biodegradability | Inherently biodegradable[2][10] | |

| Bioaccumulation | Low potential (log Kow = -0.6)[2][18] |

Standard laboratory safety precautions, such as wearing gloves and eye protection, should be observed when handling the chemical.[16][25] It should be stored in a cool, dry, and well-ventilated area.[24]

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D445 - eralytics [eralytics.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. books.google.cn [books.google.cn]

- 7. filab.fr [filab.fr]

- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 10. ppapco.ir [ppapco.ir]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 14. store.astm.org [store.astm.org]

- 15. oecd.org [oecd.org]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. laboratuar.com [laboratuar.com]

- 18. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 19. oecd.org [oecd.org]

- 20. standards.iteh.ai [standards.iteh.ai]

- 21. oecd.org [oecd.org]

- 22. scribd.com [scribd.com]

- 23. oecd.org [oecd.org]

- 24. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 25. oecd.org [oecd.org]

An In-depth Technical Guide to CAS Number 2163-42-0 and 2-(1-cyclohexenyl)cyclohexanone

Notice of Discrepancy: The provided CAS number, 2163-42-0, corresponds to the chemical compound 2-Methyl-1,3-propanediol. The chemical name provided, 2-(1-cyclohexenyl)cyclohexanone, is associated with CAS number 1502-22-3. This guide will provide a comprehensive overview of both compounds to ensure all research needs are met.

Part 1: this compound (CAS: 2163-42-0)

This compound is a colorless, low-viscosity liquid with low toxicity.[1] It is a non-linear diol with a unique methyl branch, which contributes to its use in various applications, including the production of polymers and coatings.[1][2]

Chemical Structure and Properties

This compound is a branched aliphatic diol featuring two primary hydroxyl groups.[1]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H10O2 | [1][3][4] |

| Molecular Weight | 90.12 g/mol | [1][3] |

| Melting Point | -91 °C | [1] |

| Boiling Point | 212-214 °C | [3] |

| Density | 1.015 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.445 | [1] |

| Flash Point | 127 °C (closed cup) | [3] |

| Water Solubility | Soluble | [3] |

| LogP | -0.740 (estimated) | [1] |

Isomers of this compound

This compound has several constitutional isomers with the same molecular formula (C4H10O2). These include other diols and alkoxy alcohols.

Caption: Constitutional Isomers of this compound.

Experimental Protocols: Synthesis

A common industrial synthesis of this compound involves a multi-step process starting from acrolein.[5]

Protocol: Synthesis of this compound from Acrolein [5][6]

-

Acetal (B89532) Formation: Acrolein is reacted with an aliphatic diol (e.g., 1,3-butanediol) under conventional conditions to form a cyclic acetal.

-

Hydroformylation: The cyclic acetal undergoes hydroformylation in the presence of a rhodium complex catalyst. This step introduces a formyl group, creating linear and branched aldehyde isomers of the cyclic acetal.

-

Hydrogenation and Hydrolysis: The resulting aldehydes are then subjected to hydrogenation and hydrolysis. This is typically carried out using a Raney nickel catalyst and an acidic ion exchange resin (like Dowex 50) at elevated temperature (e.g., 85°C) and pressure (e.g., 1500 psig H2).[5] This step converts the formyl groups to hydroxyl groups and opens the cyclic acetal, yielding a mixture of diols, including 1,4-butanediol and this compound.

-

Separation: this compound is separated from the product mixture using conventional distillation techniques.[5][6]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 2163-42-0 [chemicalbook.com]

- 3. manavchem.com [manavchem.com]

- 4. Propane-1,3-diol, 2-methyl- [webbook.nist.gov]

- 5. US4096192A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Methyl-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-propanediol, a versatile building block in various chemical syntheses. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 - 3.5 | Multiplet | 4H | -CH₂OH |

| ~2.0 | Multiplet | 1H | -CH(CH₃)- |

| ~0.9 | Doublet | 3H | -CH₃ |

Note: The chemical shifts of the hydroxyl (-OH) protons are variable and depend on concentration, solvent, and temperature. They often appear as a broad singlet.

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~68 | CH₂ | -CH₂OH |

| ~38 | CH | -CH(CH₃)- |

| ~16 | CH₃ | -CH₃ |

Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch, hydrogen-bonded | Alcohol (-OH) |

| 2960-2850 | C-H stretch | Alkane (C-H) |

| ~1050 | C-O stretch | Primary Alcohol (C-OH) |

The broadness of the O-H stretch is a characteristic feature of alcohols due to hydrogen bonding.[3][4]

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| 90 | Molecular Ion (M⁺) |

| 72 | [M - H₂O]⁺ |

| 57 | [M - H₂O - CH₃]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 31 | [CH₂OH]⁺ |

The mass spectrum is typically obtained via electron ionization (EI).[5][6] The fragmentation pattern of alcohols is characterized by α-cleavage and dehydration (loss of water).[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[9]

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[10][11]

-

A standard single-pulse experiment is usually sufficient.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans (usually 8 to 16 for good signal-to-noise).

3. ¹³C NMR Data Acquisition:

-

The spectrum is acquired on the same spectrometer as the ¹H NMR.

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (often several hundred to thousands) and a longer relaxation delay may be necessary for accurate integration, although this is less critical for routine identification.[12]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat (undiluted) liquid this compound directly onto the ATR crystal.[13]

-

Ensure the crystal is clean before and after the measurement.

2. Data Acquisition:

-

An FTIR spectrometer is used to record the spectrum.

-

A background spectrum of the clean, empty ATR crystal should be collected first.

-

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a common method.

-

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and identification, especially in a mixture.[14]

2. Ionization:

-

Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate positive ions and induce fragmentation.

3. Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(2163-42-0) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(2163-42-0) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(2163-42-0) IR Spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Propane-1,3-diol, 2-methyl- [webbook.nist.gov]

- 6. Propane-1,3-diol, 2-methyl- [webbook.nist.gov]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. hmdb.ca [hmdb.ca]

- 12. nmr.ceitec.cz [nmr.ceitec.cz]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

- 14. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-1,3-propanediol: Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal guidelines for 2-Methyl-1,3-propanediol (CAS No. 2163-42-0). The information is intended to support laboratory safety protocols and ensure the responsible use of this chemical in research and development settings.

Chemical and Physical Properties

This compound is a colorless, low-viscosity, and low-toxicity liquid.[1] It is a non-linear diol with a unique methyl branch.[1] Key quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H10O2 | [2] |

| Molar Mass | 90.12 g/mol | [2] |

| Appearance | Colorless, viscous liquid | [3] |

| Density | 1.015 g/mL at 25 °C | [3] |

| Melting Point | -91 °C | [3] |

| Boiling Point | 123-125 °C at 20 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Autoignition Temperature | 480 °C | [4] |

| Vapor Density | 3.11 (Air = 1.0) | [5] |

| Vapor Pressure | 0.028 hPa at 25 °C | [5] |

| Water Solubility | 100 g/L at 20 °C | [5] |

| log Pow (Octanol/Water Partition Coefficient) | -0.6 at 20 °C | [5] |

Toxicological Data

This compound exhibits a low degree of toxicological hazard.[6][7] Acute toxicity testing has found low toxicity via oral, dermal, and inhalation routes.[6][7]

| Endpoint | Species | Value | Reference |

| LD50 (Oral) | Rat | > 5000 mg/kg | [2][5] |

| Skin Corrosion/Irritation | Rabbit | No evidence of irritation | [6][7] |

| Serious Eye Damage/Irritation | Rabbit | No irritating effect | [8] |

| Skin Sensitization | Guinea Pig | Negative | [6][7] |

Studies have shown that this compound is not mutagenic in bacterial and mammalian test systems.[6][7] A 90-day oral study in rats found no adverse effects at any dose, and developmental toxicity studies in rats and rabbits showed no treatment-related maternal toxicity, fetal toxicity, or malformations.[6][7] Furthermore, a two-generation reproduction study in rats found no consistent treatment-related adverse effects.[6][7]

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies cited for this compound are not publicly available in the reviewed literature. However, these studies would have likely followed standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals. The following are general descriptions of the probable methodologies.

-

Acute Oral Toxicity (based on OECD Guideline 423): This study would involve the administration of this compound by gavage to a small number of rats at one of a series of fixed dose levels. The initial dose would be selected based on a sighting study. Subsequent dosing would depend on the presence or absence of mortality at the preceding level. Observations of the animals would be made for at least 14 days to assess for signs of toxicity and mortality.

-

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404): A small amount of this compound would be applied to a shaved patch of skin on a rabbit for a defined period (typically 4 hours). The skin would then be observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

-

Acute Eye Irritation/Corrosion (based on OECD Guideline 405): A small, measured amount of the substance would be instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes would be examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at prescribed intervals.

Safety and Handling

Proper handling of this compound is crucial to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Handling Procedures

-

Handle in a well-ventilated place.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid breathing mist, gas, or vapors.[4]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

-

Ground all equipment containing the material.[9]

-

Empty containers may pose a fire risk; evaporate the residue under a fume hood.[9]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

The recommended shelf life is 2 years when stored in unopened, original containers at approximately 20°C.[10]

Incompatible Materials

-

Strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Vapors are heavier than air and may spread along floors.[9] On decomposition, it can release carbon monoxide and carbon dioxide.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite).[9] Collect and arrange for disposal.[4] Clean the contaminated surface with an excess of water.[9]

Disposal Guidelines

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

-

Do not discharge to sewer systems.[4]

-

Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Visual Guides

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

Caption: Safe Handling Workflow for this compound.

Caption: Emergency Spill Response Procedure.

References

- 1. scribd.com [scribd.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 8. files.chemicalwatch.com [files.chemicalwatch.com]

- 9. oecd.org [oecd.org]

- 10. Human volunteer study with PGME: eye irritation during vapour exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of 2-Methyl-1,3-propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methyl-1,3-propanediol (MPD), a versatile diol used in a variety of applications, including polymer synthesis and as a building block in pharmaceutical manufacturing. This document consolidates available quantitative data, details relevant experimental methodologies, and presents a visualization of its industrial synthesis pathway.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of this compound. This data is essential for process design, safety analysis, and the development of new applications.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C4H10O2 | - | |

| Molecular Weight | 90.12 | g/mol | |

| Melting Point | -91 | °C | |

| Boiling Point | 123-125 (at 20 mmHg) | °C | |

| Density | 1.015 (at 25 °C) | g/mL | |

| Refractive Index | 1.445 (at 20 °C) | - | |

| Vapor Density | 3.2 (vs air) | - | |

| Flash Point | 127 | °C | [1] |

| Water Solubility | Soluble | - | [1] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Enthalpy of Vaporization (ΔvapH°) | 73.60 ± 0.20 | kJ/mol | [2] |

| Enthalpy of Fusion (ΔfusH°) | 10.77 | kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -293.28 | kJ/mol | [2] |

| Enthalpy of Formation, Gas (ΔfH°gas) | -435.63 | kJ/mol | [2] |

| Ideal Gas Heat Capacity (Cp,gas) | Not Available | J/(mol·K) | |

| Liquid Heat Capacity (Cp,liquid) | Not Available | J/(mol·K) |

Experimental Protocols

Understanding the methodologies used to determine these thermodynamic properties is crucial for assessing data quality and for designing new experiments.

Determination of Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization of this compound has been determined using the transpiration method.[2] This technique is a reliable method for measuring the vapor pressure of low-volatility compounds.

Methodology:

-

Sample Preparation: A sample of this compound is placed in a saturator, which is a thermostatically controlled chamber.

-

Carrier Gas Saturation: An inert carrier gas, such as nitrogen, is passed through the saturator at a precisely controlled flow rate. The gas becomes saturated with the vapor of the substance being studied.

-

Condensation and Quantification: The saturated gas stream is then passed through a condenser, where the vapor of the test substance is trapped. The amount of condensed substance is determined gravimetrically or by other analytical methods.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the amount of condensed substance, the volume of the carrier gas, and the temperature of the saturator.

-

Enthalpy of Vaporization Calculation: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

General Methodology for Heat Capacity Determination by Calorimetry

While specific experimental data for the heat capacity of this compound is not available, the general approach for its determination involves calorimetry.

Methodology:

-

Calorimeter Setup: A known mass of this compound is placed in a calorimeter, which is an insulated container designed to measure heat flow.

-

Heating: A known amount of heat is supplied to the sample, typically using an electric heater.

-

Temperature Measurement: The temperature change of the sample is precisely measured using a calibrated thermometer or temperature probe.

-

Heat Capacity Calculation: The heat capacity is calculated by dividing the amount of heat supplied by the measured temperature change and the mass of the sample. Corrections for heat loss to the surroundings are applied for accurate results.

General Methodology for Enthalpy of Formation Determination

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.

Methodology:

-

Combustion: A precisely weighed sample of this compound is completely combusted in a bomb calorimeter in the presence of excess oxygen.

-

Heat Measurement: The heat released during the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

-

Enthalpy of Combustion Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Industrial Synthesis of this compound

This compound is commercially produced through a multi-step process. The following diagram illustrates the typical industrial synthesis workflow.[1]

Caption: Industrial synthesis workflow for this compound.

Application in Drug Development

This compound serves as a key building block in the synthesis of complex pharmaceutical compounds. Notably, it has been utilized in the synthesis of spirocyclic piperidine (B6355638) ketals, which are potent inhibitors of the Hepatitis C Virus (HCV) NS4B protein.[3] The diol's structure allows for the formation of the spirocyclic core, which is crucial for the biological activity of these inhibitors. The development of such compounds highlights the importance of understanding the reactivity and properties of versatile chemical synthons like this compound in the drug discovery process.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Methyl-1,3-propanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1,3-propanediol (MPD), a versatile diol used in a wide range of applications, including pharmaceuticals, cosmetics, and polymer synthesis.[1] Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on providing a thorough qualitative understanding and a detailed experimental framework for researchers to determine precise solubility parameters.

Core Understanding: The Physicochemical Profile of this compound

This compound is a colorless, viscous liquid with two primary hydroxyl groups and a methyl branch.[2] This structure contributes to its high boiling point and its solubility in water and various organic solvents.[1] The presence of the hydroxyl groups allows for hydrogen bonding, a key factor in its solubility behavior.

Qualitative Solubility Profile

| Solvent Category | Solvent | Solubility/Miscibility |

| Halogenated | Chloroform | Soluble[3][4][5][6] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4][5][6] |

| Alcohols | Methanol | Slightly Soluble[3][4][5][6], Miscible[7] |

| Ethanol | Miscible[7][8] | |

| Butanol | Miscible[7] | |

| Glycols | Propylene Glycol | Miscible[7] |

| Propylene Glycol Monomethyl Ether | Miscible[7] | |

| Ethers | Tetrahydrofuran | Miscible[7] |

| Ketones | Acetone | Miscible[7][8] |

| Esters | Carbonate Ester | Miscible[7] |

| Aromatics | Styrene | Miscible[7] |

| Toluene | Insoluble[7] | |

| Xylene | Insoluble[7] | |

| Alkanes | Cyclohexane | Insoluble[7] |

| Hexane | Insoluble[7] | |

| Aqueous | Water | Miscible[7][8][9] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature incubator shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to rest in the constant temperature environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Accurately weigh the filtered sample.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., GC-FID or HPLC).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using the validated analytical method.

-

Construct a calibration curve and determine the concentration of this compound in the diluted samples.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing the Process and Influencing Factors

To further clarify the experimental procedure and the underlying principles of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound in organic solvents.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data is sparse in public literature, the provided qualitative data, detailed experimental protocol, and illustrative diagrams offer researchers and drug development professionals the necessary tools to either estimate solubility for initial screening or to precisely determine it for their specific applications. The principles of "like dissolves like" and the significant role of hydrogen bonding are paramount in predicting and understanding the behavior of this versatile diol in various solvent systems.

References

- 1. This compound (MPO) - High-Performance Solvent [epchems.com]

- 2. This compound (MP Diol) | Relic Chemicals [relicchemicals.in]

- 3. This compound CAS#: 2163-42-0 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. 2163-42-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. manavchem.com [manavchem.com]

The Unsung Hero of Polymer Innovation: A Deep Dive into 2-Methyl-1,3-propanediol's Polymerization Prowess

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science, the selection of monomers is a critical determinant of the final polymer's characteristics and performance. Among the diverse array of diols utilized in polymerization, 2-Methyl-1,3-propanediol (MPO) has emerged as a versatile and highly effective building block, imparting unique and desirable properties to a range of polymers, most notably polyesters and polyurethanes. Its distinct molecular architecture, featuring a branched methyl group and two primary hydroxyl groups, is the cornerstone of its exceptional performance, offering a compelling alternative to traditional diols. This technical guide delves into the core of MPO's mechanism of action in polymerization, providing a comprehensive overview of its impact on polymer properties, detailed experimental protocols, and a mechanistic exploration of its role in polymer chain growth.

The Architectural Advantage: How MPO's Structure Dictates Polymer Properties

The unique branched structure of this compound is the primary driver of its beneficial effects on polymer properties. Unlike its linear counterparts, the methyl group on the C2 position introduces a kink in the polymer backbone, disrupting chain packing and inhibiting crystallization.[1][2] This seemingly subtle structural feature has profound implications for the macroscopic properties of the resulting polymers.

Polymers synthesized with MPO typically exhibit:

-

Reduced Crystallinity: The asymmetric nature of the MPO monomer leads to polymers with a more amorphous structure, preventing the formation of highly ordered crystalline domains.[1][2] This is particularly advantageous in applications requiring transparency and flexibility.

-

Increased Flexibility and Toughness: The disruption of crystallinity and the inherent flexibility of the propanediol (B1597323) backbone contribute to polymers with a lower glass transition temperature (Tg), enhanced elongation, and improved toughness.[1][2]

-

Enhanced Weatherability and Chemical Resistance: The non-linear backbone of MPO-containing polyesters contributes to improved resistance to environmental degradation, including weathering and chemical attack.[1]

-

Improved Solubility and Compatibility: The branched structure and the presence of both polar hydroxyl groups and a non-polar methyl group enhance MPO's compatibility with a wide range of other monomers, solvents, and additives.[3]

These properties make MPO a valuable component in the formulation of high-performance coatings, adhesives, sealants, elastomers, and modified plastics.[2][3]

MPO in Action: The Mechanism of Polymerization

This compound participates in step-growth polymerization reactions, primarily through esterification to form polyesters and reaction with isocyanates to form polyurethanes. The presence of two primary hydroxyl groups ensures high reactivity, leading to increased esterification rates and efficient polymer chain growth.[2]

Polyesterification: A Step-Growth Journey

In the synthesis of polyesters, MPO reacts with dicarboxylic acids or their derivatives in a condensation reaction. The acid-catalyzed esterification mechanism, a cornerstone of polyester (B1180765) chemistry, proceeds through a series of equilibrium steps.

Diagram of the Acid-Catalyzed Esterification of this compound

References

2-Methyl-1,3-propanediol: A Comprehensive Technical Guide on its Biodegradability and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biodegradability and environmental fate of 2-Methyl-1,3-propanediol (MPD). The information is compiled from peer-reviewed studies and regulatory assessments to support environmental risk evaluations and sustainable chemical management.

Executive Summary

This compound is a low molecular weight glycol with a variety of industrial applications. Ecotoxicological data indicate that MPD has a low potential for environmental hazard. It is classified as inherently biodegradable, with studies showing moderate biodegradation in standard tests. Due to its low octanol-water partition coefficient, the potential for bioaccumulation is considered low. This document summarizes the key quantitative data on its biodegradability and ecotoxicity, details the experimental methodologies employed in these assessments, and visualizes the known metabolic pathways.

Physicochemical Properties and Environmental Partitioning

A key indicator of a substance's environmental fate is its octanol-water partition coefficient (Log Kow). For this compound, the Log Kow is -0.6, which suggests a preference for aqueous phases and a low likelihood of bioaccumulation in organisms.[1] Its high water solubility and low vapor pressure indicate that it is likely to remain in the aquatic compartment if released into the environment, with minimal volatilization to the atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2163-42-0 | [2] |

| Molecular Formula | C4H10O2 | [2] |

| Molecular Weight | 90.12 g/mol | [2] |

| Melting Point | -54 °C | [2] |

| Boiling Point | 212 °C | [2] |

| Specific Gravity | 1.015 | [2] |

| Water Solubility | Soluble | [2] |

| Log Kow | -0.6 | [1] |

Biodegradability

Studies have shown that this compound is inherently biodegradable.[1] An assessment by the U.S. Environmental Protection Agency reported 54% biodegradation in 28 days in a Sturm test at a concentration of 10 mg/L.[3] While this result does not meet the criteria for "readily biodegradable," it does confirm its potential to be broken down by microorganisms.

Table 2: Summary of Biodegradation Data

| Test Guideline | Duration | Concentration | Biodegradation | Classification | Reference |

| Sturm Test | 28 days | 10 mg/L | 54% | Not readily biodegradable | [3] |

Experimental Protocol: Sturm Test (Modified OECD 301B)

The Sturm test is a method to evaluate the ready biodegradability of a chemical substance in an aerobic aqueous medium.

-

Test System: A mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

-

Incubation: The system is incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The degradation of the test substance is followed by measuring the amount of carbon dioxide produced. CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration.

-

Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that would be produced if the test substance were completely mineralized.

Environmental Fate and Metabolic Pathways

In mammalian systems, this compound is metabolized to 3-hydroxybutyrate.[1] In microbial systems, a potential biodegradation pathway involves the oxidation of one of the primary alcohol groups to an aldehyde and then to a carboxylic acid. Specifically, the bacterium Gluconobacter oxydans has been shown to biotransform this compound to 3-hydroxy-2-methylpropionic acid via a 3-hydroxy-2-methylpropanal (B3052098) intermediate.[4] This intermediate can then be further metabolized.

Ecotoxicity

This compound exhibits low toxicity to aquatic organisms. Studies conducted according to OECD guidelines show high LC50 and EC50 values for fish, invertebrates, and algae, indicating that adverse effects are only observed at very high concentrations.

Table 3: Summary of Acute Aquatic Ecotoxicity Data

| Test Species | Guideline | Duration | Endpoint | Value (mg/L) | Reference |

| Cyprinus carpio (Fish) | OECD 203 | 96 hours | LC50 | > 1000 | [1] |

| NOEC | 1000 | [1] | |||

| Daphnia magna (Invertebrate) | OECD 202 | 48 hours | EC50 | > 1000 | [1] |

| NOEC | 1000 | [1] | |||

| Daphnia magna (Invertebrate) | OECD 211 | 21 days | NOEC | > 100 | [1] |

| Scenedesmus subspicatus (Algae) | OECD 201 | 72 hours | EC50 | > 1000 | [1] |

| NOEC | 320 | [1] | |||

| Activated Sludge (Microorganisms) | OECD 209 | 30 minutes | EC50 | > 1000 | [1] |

| NOEC | 1000 | [1] |

Experimental Protocols: Acute Aquatic Toxicity Testing

Standardized OECD protocols are followed to assess the acute toxicity of chemicals to aquatic organisms.

-

OECD 203: Fish, Acute Toxicity Test: Fish are exposed to the test substance in a static or semi-static system for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.

-

OECD 202: Daphnia sp. Acute Immobilisation Test: Daphnids are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Algal cultures are exposed to the test substance over a period of 72 hours. The concentration that inhibits growth by 50% (EC50) is determined by measuring cell density.

References

- 1. researchgate.net [researchgate.net]

- 2. manavchem.com [manavchem.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. A new route for the synthesis of methacrylic acid from this compound by integrating biotransformation and catalytic dehydration - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Toxicological Profile of 2-Methyl-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for 2-Methyl-1,3-propanediol (CASRN 2163-42-0). The information is compiled from robust summaries and screening-level hazard characterizations, primarily from studies submitted under the U.S. Environmental Protection Agency's (EPA) High Production Volume (HPV) Challenge Program. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound is a low molecular weight, colorless glycol with a low order of toxicity across a range of endpoints. It exhibits low acute toxicity via oral and dermal routes of exposure. It is not a skin or eye irritant in animal studies, though it may cause minimal irritation in some human volunteers. It is considered a mild sensitizer (B1316253) in guinea pigs. Furthermore, this compound is not genotoxic, and repeated oral exposure does not result in systemic, reproductive, or developmental toxicity at doses up to 1000 mg/kg-bw/day.

Data Presentation

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (Wistar) | Oral | > 5000 mg/kg-bw | [1] |

| LD50 | Rat | Dermal | > 2000 mg/kg-bw | [2] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg-bw | |

| LC50 | Rat | Inhalation | No data available | [1][3] |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating | [4] |

| Skin Irritation | Human | Barely perceptible/minimal response in some individuals | [4][5] |

| Eye Irritation | Rabbit | Not irritating | |

| Skin Sensitization | Guinea Pig | Mild sensitizer |

Table 3: Genotoxicity

| Assay | System | Result | Reference |

| Gene Mutation | Salmonella typhimurium (Ames test) | Negative | |

| Gene Mutation | Mammalian cells (in vitro) | Negative | |

| Chromosomal Aberrations | Human lymphocytes (in vitro) | Negative |

Table 4: Repeated-Dose and Developmental Toxicity

| Study Type | Species | Route | NOAEL | Effects Observed | Reference |

| 91-day Repeated Dose | Rat (Wistar) | Oral (gavage) | 1000 mg/kg-bw/day | No treatment-related effects observed | |

| Two-Generation Reproductive | Rat | Oral | 1000 mg/kg-bw/day | No systemic, reproductive, or developmental toxicity | |

| Prenatal Developmental | Rat | Oral | 1000 mg/kg-bw/day | No maternal or developmental effects | |

| Prenatal Developmental | Rabbit | Oral | 1000 mg/kg-bw/day | No maternal or developmental effects |

Experimental Protocols

The toxicological studies summarized above were conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these key experiments are detailed below.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity of this compound was assessed in Wistar rats. In this "up-and-down" procedure, a single dose of the test substance is administered to a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD50.

Protocol Outline:

-

Animals: Young adult Wistar rats (10 per sex) were used.

-

Dosage: A single limit dose of 5000 mg/kg body weight was administered via gavage.

-

Observation Period: Animals were observed for 14 days for clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

-

Endpoint: Mortality was the primary endpoint. All animals that died during the study and all survivors at the end of the 14-day observation period were subjected to a gross necropsy.

Skin and Eye Irritation (Following OECD Guidelines 404 and 405)

These studies were conducted in albino rabbits to assess the potential of this compound to cause skin and eye irritation.

Skin Irritation Protocol (OECD 404):

-

Animals: Albino rabbits were used.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance was applied to a small area of clipped skin on the back of the rabbit and covered with a gauze patch for 4 hours.

-

Observation: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation Protocol (OECD 405):

-

Animals: Albino rabbits were used.

-

Application: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.

-

Observation: The eyes were examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

Skin Sensitization (Following OECD Guideline 406 - Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is designed to assess the potential of a substance to induce skin sensitization.

Protocol Outline:

-

Animals: Young adult guinea pigs were used.

-

Induction Phase: The animals were initially exposed to the test substance by intradermal injection (with and without Freund's Complete Adjuvant to enhance the immune response) and one week later by topical application to the same area.

-

Challenge Phase: Two weeks after the induction phase, the animals were challenged with a topical application of the test substance on a naive area of skin.

-

Evaluation: The challenge sites were observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after the challenge application.

Genotoxicity - In Vitro Assays

A battery of in vitro tests was conducted to assess the genotoxic potential of this compound.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells (e.g., human lymphocytes). Cells are exposed to the test substance, with and without metabolic activation, and then harvested at metaphase. The chromosomes are then examined microscopically for structural damage.

Mandatory Visualization

As no specific signaling pathways have been identified for the toxicology of this compound due to its low toxicity, a generalized experimental workflow for toxicological assessment is presented below.

Caption: Generalized workflow for toxicological assessment of a chemical substance.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-1,3-propanediol in Polyester Resin Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1,3-propanediol (MPO) in the synthesis of both unsaturated and saturated polyester (B1180765) resins. The unique branched structure of MPO offers significant advantages in processing and final product properties compared to traditional diols like propylene (B89431) glycol (PG) and neopentyl glycol (NPG). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key chemical pathways and workflows.

Introduction to this compound (MPO) in Polyester Synthesis

This compound is a branched-chain diol that serves as an excellent building block in polyester resin synthesis. Its asymmetrical structure inhibits crystallization, leading to resins with lower viscosity and improved flexibility.[1] The primary hydroxyl groups on MPO contribute to faster esterification rates, potentially reducing reaction times and energy consumption during production.[2]

Polyester resins synthesized with MPO often exhibit an advantageous balance of properties, including enhanced toughness, good weatherability, and excellent miscibility with styrene (B11656) in the case of unsaturated polyester resins (UPRs).[1][2] For saturated polyester resins, particularly for coating applications, MPO imparts a unique combination of hardness and flexibility.[1] These characteristics make MPO a versatile monomer for a wide range of applications, from high-performance coatings to composite materials.

Data Presentation: Comparative Properties of Polyester Resins

The selection of a diol in a polyester resin formulation significantly impacts the final properties of the polymer. The following tables summarize the quantitative data comparing polyester resins synthesized with this compound (MPO), Propylene Glycol (PG), and Neopentyl Glycol (NPG).

Table 1: Typical Properties of Unsaturated Polyester Resins

| Property | MPO-based Resin | PG-based Resin | NPG-based Resin | Test Method |

| Viscosity (at 25°C, mPa.s) | 380 - 480 | ~500 | ~600 | ISO 2555 |

| Acid Number (mg KOH/g) | 20 - 30 | 20 - 30 | 20 - 30 | ASTM D1639 |

| Tensile Strength (MPa) | Min 45 | ~40 | ~50 | ISO 527-2 |

| Tensile Elongation (%) | 9.12 | ~3.5 | ~3.0 | ISO 527-2 |

| Flexural Strength (MPa) | Min 100 | ~80 | ~110 | ISO 178 |

| Heat Distortion Temperature (°C) | Min 60 | ~55 | ~70 | ASTM D648 |

| Hardness (Barcol) | Min 40 | ~40 | ~45 | ASTM D2583 |

Data compiled from various sources for general comparison. Actual values may vary based on specific formulations.

Table 2: Performance Characteristics in Saturated Polyester Coatings

| Property | MPO-based Coating | PG-based Coating | NPG-based Coating |

| Flexibility (T-bend) | 0T - 1T | 2T - 3T | 1T - 2T |

| Pencil Hardness | H - 2H | HB - F | 2H - 3H |

| Impact Resistance (inch-lbs) | 160 | 80 | 120 |

| Gloss Retention (%) after QUV | > 90 | < 80 | > 90 |

| Hydrolytic Stability | Good | Moderate | Excellent |

These values represent typical performance and can be influenced by the full coating formulation.

Experimental Protocols

The following are generalized protocols for the synthesis of unsaturated and saturated polyester resins using MPO. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.

Synthesis of Unsaturated Polyester Resin (UPR)

This protocol describes a two-stage alcoholysis-polycondensation process, which is common for incorporating MPO to enhance resin properties.

Materials:

-

This compound (MPO)

-

Propylene Glycol (PG)

-

Phthalic Anhydride (B1165640) (PA)

-

Maleic Anhydride (MA)

-

Hydroquinone (B1673460) (inhibitor)

-

Organo-tin catalyst (e.g., Dibutyltin oxide)

-

Styrene (reactive diluent)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser and receiver.

Procedure:

-

Stage 1: Alcoholysis

-

Charge the reactor with MPO, PG, and PA. The molar ratio of total diols to PA should be approximately 1.1:1.

-

Begin agitation and start a slow nitrogen sparge.

-

Heat the mixture to 150-160°C to initiate the alcoholysis reaction.

-

Hold at this temperature until the mixture is clear and the acid value is below 10 mg KOH/g.

-

-

Stage 2: Polycondensation

-

Cool the reactor contents to below 140°C.

-

Add maleic anhydride to the reactor.

-

Add the organo-tin catalyst (typically 0.05-0.2% by weight of total reactants).[3]

-

Slowly increase the temperature to 190-210°C. Water of condensation will begin to distill off.